1,3,5-三硅杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

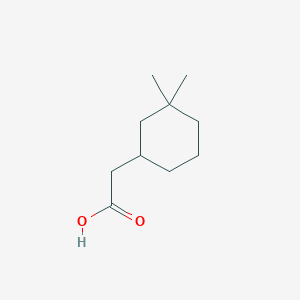

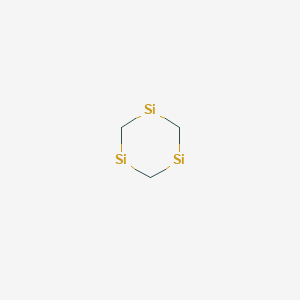

1,3,5-Trisilacyclohexane, also known as 1,1,3,3,5,5-Hexamethylcyclotrimethylenetrisilane or 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane, is a chemical compound with the formula C9H24Si3 . It has a molecular weight of 216.5434 .

Synthesis Analysis

The synthesis of 1,3,5-Trisilacyclohexane has been achieved by the conversion of 1,1,3,3,5,5-hexamethoxytrisilacyclohexane with LiAlH4 in diethyl ether . An improvement of the workup procedure of 1 was found to double the original yield of 1 .Molecular Structure Analysis

The structure of 1,3,5-Trisilacyclohexane in the gaseous phase has been determined . It adopts a chair conformation in the solid state . The Si–C bond lengths as well as all angles of 1,3,5-trisilacyclohexane in the solid state have similar dimensions compared to the structure in the gaseous phase .Chemical Reactions Analysis

Hexadentate poly-Lewis acids (PLA) based on 1,3,5-trisilacyclohexane backbones bearing two alkynyl groups attached to each of the silicon atoms have been prepared . A rigid hexadentate PLA bearing six Lewis-acidic catecholatoboryl-substituents was prepared by a tin-boron exchange reaction .Physical And Chemical Properties Analysis

1,3,5-Trisilacyclohexane has a boiling point of 135°C, a density of 0.9001 g/mL, a flash point of 11°C , and a melting point of 269.28°C .科学研究应用

合成和结构分析

改进的合成和晶体结构

1,3,5-三硅杂环己烷的改进合成和晶体结构已得到探索。该化合物在固态中采用椅式构象,其 Si-C 键长和键角与气相中的非常相似 (Weisheim, Stammler, & Mitzel, 2015)。

气相结构比较

1,3,5-三硅杂环己烷的气相结构分析将其与环己烷和环己硅烷进行了比较,揭示了其由于大的 Si-C-Si 键角而具有独特的平面性 (Arnason & Oberhammer, 2001)。

化学反应和改性

用锡功能化乙炔基团进行功能化

1,3,5-三乙炔基-1,3,5-三甲基-1,3,5-三硅杂环己烷与 (二甲基氨基)三甲基锡烷的反应产生了一个锡功能化的乙炔基化合物,展示了其进行官能团改性的潜力 (Weisheim, Stammler, & Mitzel, 2015)。

Si-氟化衍生物和反应

已经研究了 Si-氟化 1,3,5-三硅杂环己烷的形成,揭示了有趣的反应模式,例如 Si-F 基团的甲基化 (Fritz & Portner, 1975)。

在路易斯酸化学中的应用

- 具有定向功能的三齿路易斯酸:已经实现了使用 1,3,5-三硅杂环己烷骨架合成三齿路易斯酸,表明其在创建复杂有机金属结构中的潜力 (Weisheim, Bücker, Neumann, Stammler, & Mitzel, 2016)。

构象分析

- 构象行为和结构:对 1-N,N-二甲基氨基-1,3,5-三硅杂环己烷等单取代 1,3,5-三硅杂环己烷的研究提供了对其结构和构象性质的见解,这对于理解其化学行为至关重要 (Phien, Kuzmina, Arnason, Jónsdóttir, & Shlykov, 2021)。

安全和危害

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

1,3,5-Trisilacyclohexane, also known as Cyclocarbosilane, is a silicon-based compound .

Mode of Action

1,3,5-Trisilacyclohexane adopts a chair conformation in the solid state . The Si–C bond lengths, as well as all angles of 1,3,5-trisilacyclohexane in the solid state, have similar dimensions compared to the structure in the gaseous phase . This unique structure allows it to participate in various chemical reactions.

Biochemical Pathways

It can be used to synthesize other compounds that may have biological activity .

Result of Action

The primary result of 1,3,5-Trisilacyclohexane’s action is its participation in chemical reactions to form other compounds . The specific results depend on the reaction conditions and the other reactants involved.

属性

InChI |

InChI=1S/C3H6Si3/c1-4-2-6-3-5-1/h1-3H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCGGWLVGXEWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1[Si]C[Si]C[Si]1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

291-27-0 |

Source

|

| Record name | 1,3,5-Trisilacyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: The molecular formula of 1,3,5-trisilacyclohexane is Si3C3H12. Its molecular weight is 132.32 g/mol.

A: Both in the solid state and the gas phase, 1,3,5-trisilacyclohexane predominantly adopts a chair conformation. [, ]

A: The chair conformation is observed in both phases. The bond lengths and angles are similar, indicating consistency in its structure regardless of the phase. []

A: NMR spectroscopy (1H, 13C, and 29Si) and mass spectrometry are commonly employed for structural analysis. Infrared (IR) spectroscopy is also used to identify specific functional groups within the molecule. [, , , , , ]

ANone: Several methods exist:

- Direct synthesis from chloromethanes and silicon: This approach, often utilizing a copper catalyst, leads to the formation of various linear and cyclic carbosilanes, including 1,3,5-trisilacyclohexane. [, ]

- Pyrolysis of methylsilanes: Heating methylsilanes like tetramethylsilane (Si(CH3)4) at high temperatures yields a mixture of carbosilanes, with 1,3,5-trisilacyclohexane being a significant product. [, ]

- Organometallic synthesis: This method allows for the controlled introduction of specific substituents. For instance, reactions of appropriately substituted linear carbosilanes with magnesium can yield 1,3,5-trisilacyclohexanes with desired functionalities. []

ANone: The substituents significantly influence reactivity:

- Chlorine substituents: Perchlorinated derivatives like (Cl2SiCCl2)3 readily undergo reactions with nucleophiles such as LiPMe2, leading to the formation of ylides. []

- Methyl substituents: Si-methylation generally decreases the reactivity of the ring towards nucleophilic attack compared to Si-chlorinated analogs. []

- Bulky substituents: Introducing bulky groups like tert-butyl groups can hinder reactions at certain positions due to steric hindrance. []

A: Yes, under specific conditions, ring opening can occur. For example, reactions of certain C-brominated 1,3,5-trisilacyclohexanes with strong bases like butyllithium can lead to ring opening and the formation of linear carbosilanes. []

ANone: While not currently used as pharmaceuticals, their unique properties make them interesting for various applications:

- Precursors for silicon carbide (SiC): 1,3,5-Trisilacyclohexane serves as a promising single-source precursor for the production of high-quality SiC thin films via thermal chemical vapor deposition (CVD). []

- Porous materials: Derivatives of 1,3,5-trisilacyclohexane, particularly those containing ethoxy groups, can be used to create mesoporous organosilicas (MOS) with high surface areas, which are valuable in applications like catalysis and separation. [, ]

- Tridentate Lewis acids: Functionalized 1,3,5-trisilacyclohexanes bearing three ethynyl groups can act as tridentate Lewis acids. These molecules, after further modification with boron or metal centers, can bind to Lewis bases and potentially find use in host-guest chemistry or as catalysts. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B3121627.png)

![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)